(2R,3R)-1-Ethyl 2,3-Bis(acetyloxy)butanedioic Acid Ester
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Overview
Description
(2R,3R)-1-Ethyl 2,3-Bis(acetyloxy)butanedioic Acid Ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are commonly found in nature, contributing to the fragrances of fruits and flowers . This particular compound is a derivative of butanedioic acid and is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1-Ethyl 2,3-Bis(acetyloxy)butanedioic Acid Ester typically involves the esterification of butanedioic acid derivatives. One common method is the reaction of butanedioic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-1-Ethyl 2,3-Bis(acetyloxy)butanedioic Acid Ester undergoes several types of chemical reactions, including:
Hydrolysis: This ester can be hydrolyzed under acidic or basic conditions to yield butanedioic acid and ethanol.
Reduction: Reduction of the ester using lithium aluminum hydride results in the formation of primary alcohols.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Butanedioic acid and ethanol.
Reduction: Primary alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
(2R,3R)-1-Ethyl 2,3-Bis(acetyloxy)butanedioic Acid Ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and alcohols.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Industry: It is used in the manufacture of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of (2R,3R)-1-Ethyl 2,3-Bis(acetyloxy)butanedioic Acid Ester involves its hydrolysis to release butanedioic acid and ethanol. The butanedioic acid can then participate in various metabolic pathways, acting as an intermediate in the citric acid cycle . The stereochemistry of the compound plays a crucial role in its interaction with enzymes and other biomolecules, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl Acetate: A simple ester with a similar structure but different functional groups.
Methyl Butanoate: Another ester with a similar carbon backbone but different substituents.
Propyl Ethanoate: An ester with a similar ester linkage but different alkyl groups.
Uniqueness
(2R,3R)-1-Ethyl 2,3-Bis(acetyloxy)butanedioic Acid Ester is unique due to its specific stereochemistry, which significantly affects its reactivity and interactions with other molecules. This stereochemistry makes it particularly valuable in research applications where the spatial arrangement of atoms is crucial .
Properties
Molecular Formula |
C10H14O8 |
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Molecular Weight |
262.21 g/mol |
IUPAC Name |
(2R,3R)-2,3-diacetyloxy-4-ethoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C10H14O8/c1-4-16-10(15)8(18-6(3)12)7(9(13)14)17-5(2)11/h7-8H,4H2,1-3H3,(H,13,14)/t7-,8-/m1/s1 |
InChI Key |
HVTJWQFGKIABPT-HTQZYQBOSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@H](C(=O)O)OC(=O)C)OC(=O)C |
Canonical SMILES |
CCOC(=O)C(C(C(=O)O)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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